An In-depth Technical Guide to the Laboratory Synthesis and Purification of Solvent Red 124
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Solvent Red 124
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Solvent Red 124 (C.I. 26105) for laboratory applications. The document details the chemical reactions, experimental protocols, and purification methods necessary to obtain a high-purity product suitable for research and development purposes.
Introduction
Solvent Red 124, also known as 1-((2-methyl-4-((2-methylphenyl)azo)phenyl)azo)-2-naphthol, is a fat-soluble red azo dye. Due to its vibrant color and solubility in nonpolar solvents, it finds applications in various industrial processes, including the coloring of plastics, waxes, and hydrocarbon-based fuels. In a laboratory setting, a pure sample of this dye is essential for use as a standard, in analytical method development, and for various research applications. This guide outlines a reliable method for its synthesis and subsequent purification.
The synthesis of Solvent Red 124 is a classic example of diazo coupling, a two-step process. The first step involves the diazotization of o-toluidine to form a diazonium salt. This intermediate is then coupled with 2-naphthol in the second step to yield the final azo dye.
Synthesis of Solvent Red 124
The overall synthesis reaction is depicted below:
Step 1: Diazotization of o-Toluidine
Step 2: Azo Coupling with 2-Naphthol
Experimental Protocol for Synthesis
This protocol is adapted from established methods for diazotization and azo coupling reactions.[1]
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
Part 1: Diazotization of o-Toluidine
-
In a 250 mL beaker, prepare a solution of o-toluidine hydrochloride by dissolving 10.7 g (0.1 mol) of o-toluidine in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath. A fine precipitate of o-toluidine hydrochloride may form.
-
In a separate 100 mL beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. The rate of addition should be controlled to prevent the temperature from rising.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes in the ice bath to ensure the completion of the diazotization reaction. The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid).[2]
Part 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 5-10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the alkaline 2-naphthol solution with vigorous stirring. A reddish-orange precipitate of Solvent Red 124 will form immediately.[3]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any soluble impurities.
-
Dry the crude Solvent Red 124 in a desiccator or in an oven at a low temperature (e.g., 60-70 °C).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Solvent Red 124.
Purification of Solvent Red 124
The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating purification to achieve a high-purity grade suitable for laboratory use.[4] The most common and effective methods for purifying solid organic compounds like Solvent Red 124 are recrystallization and column chromatography.[5]
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[6]
3.1.1. Experimental Protocol for Recrystallization
Solvent Selection: The ideal solvent for recrystallization should dissolve the solute completely at its boiling point but only sparingly at room temperature or below. For Solvent Red 124, suitable solvents include ethanol, glacial acetic acid, or a mixture of ethanol and water.[3][7]
Procedure:
-
Place the crude Solvent Red 124 in an Erlenmeyer flask.
-
Add a minimum amount of the chosen hot solvent (e.g., ethanol) to dissolve the crude product completely. The solution should be heated to its boiling point to ensure complete dissolution.
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Well-defined crystals of pure Solvent Red 124 should form.
-
To maximize the yield, the flask can be placed in an ice bath after it has cooled to room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals to a constant weight.
3.1.2. Recrystallization Workflow Diagram
Caption: Workflow for the purification of Solvent Red 124 by recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating and purifying individual compounds from a mixture.[5][8] For Solvent Red 124, a normal-phase column chromatography using silica gel as the stationary phase is a suitable method.
3.2.1. Experimental Protocol for Column Chromatography
Materials:
-
Crude Solvent Red 124
-
Silica gel (60-120 mesh)
-
A suitable solvent system (mobile phase), e.g., a mixture of hexane and ethyl acetate in varying ratios.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniformly packed column.
-
Sample Loading: Dissolve the crude Solvent Red 124 in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin eluting the column with the least polar mobile phase. The different components of the mixture will travel down the column at different rates.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the more polar components. The red band corresponding to Solvent Red 124 should be clearly visible.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure Solvent Red 124.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified Solvent Red 124.
3.2.2. Column Chromatography Workflow Diagram
Caption: Workflow for the purification of Solvent Red 124 by column chromatography.
Characterization and Data Presentation
The purity and identity of the synthesized and purified Solvent Red 124 should be confirmed using various analytical techniques.
Physical and Chemical Properties
The following table summarizes some of the key physical and chemical properties of Solvent Red 124.
| Property | Value |
| Appearance | Red Powder |
| Shade | Bluish |
| Heat Resistance | 200 °C min |
| Light Fastness | 5 |
| Acid Resistance | 4 |
| Alkali Resistance | 5 |
| Water Resistance | 5 |
| Density | 1.30 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol, acetone, and MEK.[9] Insoluble in water.[10] |
Analytical Characterization
The identity and purity of the synthesized Solvent Red 124 can be confirmed by the following analytical methods.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point indicates high purity. The literature value should be consulted for comparison. |
| Thin Layer Chromatography (TLC) | A single spot on the TLC plate in an appropriate solvent system indicates a pure compound. |
| UV-Visible Spectroscopy | The UV-Vis spectrum in a suitable solvent (e.g., ethanol) should show a maximum absorption wavelength (λmax) characteristic of the azo dye's chromophore. |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic peaks for the functional groups present, such as N=N stretching for the azo group, O-H stretching for the hydroxyl group, and C-H stretching for the aromatic rings. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will provide detailed information about the chemical structure, confirming the arrangement of protons and carbon atoms in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the final product. A single sharp peak in the chromatogram indicates high purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile, water, and an acid (e.g., phosphoric or formic acid) can be employed.[11] |
Expected Yield and Purity:
The yield of the synthesis can be affected by several factors, including reaction temperature, time, and purity of reactants.[4] With careful control of the reaction conditions and efficient purification, a yield of over 80% with a purity of >95% can be expected. A patent for a similar process reported a yield of 97.23% with a purity of 92.36%.[12]
Safety Precautions
-
All experimental work should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
o-Toluidine is a toxic and carcinogenic substance and should be handled with extreme care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
-
Azo dyes may be harmful if ingested or inhaled. Avoid creating dust.
Conclusion
This guide provides a detailed framework for the successful synthesis and purification of Solvent Red 124 in a laboratory setting. By following the outlined experimental protocols and purification methods, researchers can obtain a high-purity product suitable for a variety of scientific applications. The characterization techniques described are essential for verifying the identity and purity of the final compound. Adherence to safety precautions is paramount throughout the entire process.
References
- 1. brainly.in [brainly.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the factors affecting the yield of solvent red 24 synthesis? - Blog [sinoshiny.com]
- 5. How to detect and remove impurities in solvent red 24? - Blog [sinoshiny.com]
- 6. mt.com [mt.com]
- 7. chemistry-solutions.com [chemistry-solutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Factory Supply Solvent Red 124 (Solvent Red 3GLS) for Wood Varinish Use [colorbloomdyes.com]
- 10. Solvent dye - Wikipedia [en.wikipedia.org]
- 11. Separation of C.I. Solvent Red 24 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Solvent Red 24 synthesis - chemicalbook [chemicalbook.com]
